molecular formula C13H22N2O3 B2927650 Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158749-85-9

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B2927650
CAS No.: 1158749-85-9
M. Wt: 254.33
InChI Key: OKTKWLDFMRBBTE-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound . The IUPAC name of this compound is “tert-butyl 2,7-diazaspiro [4.5]decane-7-carboxylate” and its Inchi Code is "1S/C13H24N2O2/c1-12 (2,3)17-11 (16)15-8-4-5-13 (10-15)6-7-14-9-13/h14H,4-10H2,1-3H3" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code "1S/C13H24N2O2/c1-12 (2,3)17-11 (16)15-8-4-5-13 (10-15)6-7-14-9-13/h14H,4-10H2,1-3H3" . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Supramolecular Arrangements in Derivatives

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate and its derivatives play a role in the study of crystal structures and supramolecular arrangements. For example, the preparation and crystallographic analysis of various diazaspiro[4.5]decane derivatives, including tert-butyl derivatives, highlight their role in forming distinct types of supramolecular structures like dimers and ribbons. These findings are significant for understanding the relationship between molecular and crystal structures (Graus et al., 2010).

Role in Peptide Synthesis and Conformational Analysis

The compound and its related structures are used in peptide synthesis as constrained surrogates for dipeptides. Conformational analyses of these tripeptide analogues through NMR experiments and molecular modeling calculations reveal their potential as gamma-turn and distorted type II beta-turn mimetics (Fernandez et al., 2002).

Development of Bioactive Heterocyclic Compounds

Research on tert-butyl derivatives of diazaspiro[4.5]decane includes exploring their reactivity for the synthesis of potentially bioactive heterocyclic compounds. This involves studying their reaction patterns and identifying products that may have biological relevance (Moskalenko & Boev, 2012).

Structural Analysis and Symmetry

The compound's derivatives have been analyzed for their structural configuration using techniques like NMR and X-ray crystallography. Studies focus on determining the relative configuration and exploring the symmetry elements present in these molecules (Dong et al., 1999).

Synthesis for Novel Compound Development

Synthetic routes to tert-butyl diazaspiro[4.5]decane derivatives are being developed for creating new chemical entities. These pathways enable the production of novel compounds that can access chemical spaces complementary to existing structures, expanding the range of potential applications (Meyers et al., 2009).

Applications in Gabapentin-Base Synthesis

These derivatives have been utilized in the synthesis of biologically active compounds, as demonstrated in the intermolecular Ugi reaction involving gabapentin. This represents a novel approach for the creation of new classes of compounds with potential therapeutic applications (Amirani Poor et al., 2018).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many other compounds, it likely interacts with its targets to modulate their function, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 2-oxo-1,7-diazaspiro[4These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets

Properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-6-13(9-15)7-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTKWLDFMRBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-85-9
Record name t-Butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
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